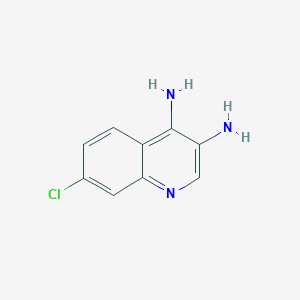

7-Chloroquinoline-3,4-diamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H8ClN3 |

|---|---|

Molecular Weight |

193.63 g/mol |

IUPAC Name |

7-chloroquinoline-3,4-diamine |

InChI |

InChI=1S/C9H8ClN3/c10-5-1-2-6-8(3-5)13-4-7(11)9(6)12/h1-4H,11H2,(H2,12,13) |

InChI Key |

LFFPXWYOCOMCOO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=CN=C2C=C1Cl)N)N |

Origin of Product |

United States |

Synthesis and Characterization of 7 Chloroquinoline 3,4 Diamine

The synthesis of 7-chloroquinoline-3,4-diamine is a key step in the creation of various heterocyclic compounds with potential biological applications. A common synthetic route involves the reaction of 4,7-dichloroquinoline (B193633) with a suitable amine, such as o-phenylenediamine (B120857). tandfonline.com This nucleophilic aromatic substitution reaction typically occurs at the more reactive C4 position of the 4,7-dichloroquinoline. tandfonline.com

For instance, the reaction of 4,7-dichloroquinoline with o-phenylenediamine in ethanol (B145695), facilitated by ultrasound irradiation at 90°C for 30 minutes, yields N-(7-chloroquinolin-4-yl)benzene-1,2-diamine. tandfonline.com This intermediate can then be further modified. The structural elucidation of such compounds is confirmed through various spectroscopic methods including FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry, as well as elemental analysis. semanticscholar.org

Chemical Properties and Reactivity of 7 Chloroquinoline 3,4 Diamine

The chemical properties of 7-chloroquinoline-3,4-diamine are dictated by the quinoline (B57606) core, the chloro substituent, and the two amino groups. The diamine functionality makes the compound a versatile building block for the synthesis of a variety of heterocyclic systems.

The amino groups can undergo condensation reactions with carbonyl compounds to form Schiff bases. For example, the synthesized N-(7-chloroquinolin-4-yl)-benzene-1,2-diamine can react with acetyl naphthalene (B1677914) and 3,4-dimethoxy acetophenone (B1666503) to form the corresponding Schiff's bases. tandfonline.com These reactions are often carried out in ethanol (B145695) under reflux with ultrasound irradiation. tandfonline.com

Applications in Organic Synthesis

7-Chloroquinoline-3,4-diamine serves as a crucial intermediate in the synthesis of more complex molecules, particularly those with potential pharmacological activity. The diamine moiety provides a scaffold for constructing fused heterocyclic rings.

One notable application is in the synthesis of novel 7-chloroquinoline (B30040) derivatives with potential antimalarial and anticancer activities. tandfonline.comsemanticscholar.org For example, N¹-(7-chloroquinolin-4-yl)propane-1,3-diamine, a related diamine, has been used as a starting material to generate a library of 4-aminoquinoline (B48711) derivatives through reductive amination with various aldehydes. nih.gov Similarly, N¹-(7-chloroquinolin-4-yl)ethane-1,2-diamine and N¹-(7-chloroquinolin-4-yl)butane-1,4-diamine have been utilized in the synthesis of new quinoline (B57606) and anthranilic acid derivatives. helsinki.fimdpi.com

Role in the Development of Advanced Materials

Synthesis of Fundamental 7-Chloroquinoline (B30040) Precursors

The construction of the 7-chloroquinoline core is a critical first step in the synthesis of its diamine derivatives. Various methods have been developed, starting from readily available materials.

Derivatization Pathways from 4,7-Dichloroquinoline (B193633)

4,7-Dichloroquinoline is a commercially available and versatile starting material for the synthesis of a wide array of 4-amino-7-chloroquinoline derivatives. mdpi.com The differential reactivity of the two chlorine atoms is the key to its utility. The chlorine at the C4 position is significantly more susceptible to nucleophilic aromatic substitution (SNAr) than the chlorine at the C7 position. This is due to the electron-withdrawing effect of the nitrogen atom in the pyridine (B92270) ring, which activates the C4 position for nucleophilic attack. semanticscholar.org This inherent reactivity difference allows for selective substitution at the C4 position while leaving the C7-chloro group intact, a crucial feature for creating 7-chloroquinoline-based compounds.

The general approach involves reacting 4,7-dichloroquinoline with a suitable amine. For instance, treatment with primary amines leads to the formation of N-substituted-7-chloroquinolin-4-amines. The reaction conditions for these substitutions can vary, with some methods employing microwave irradiation to enhance reaction rates and yields. ijisrt.comresearchgate.net

Alternative Synthetic Routes to the 7-Chloroquinoline Core

While derivatization of 4,7-dichloroquinoline is common, alternative routes to the 7-chloroquinoline core itself exist. One established method involves the cyclization of N-(3-chlorophenyl)-3-amino-2-butenoic acid ester. This process, known as the Vilsmeier-Haack reaction when using a formamide-based reagent, leads to the formation of 2-methyl-7-chloroquinoline-3-carboxylic acid ester. Subsequent hydrolysis and decarboxylation yield 2-methyl-7-chloroquinoline. google.com

Another classical approach is the Conrad-Limpach-Knorr synthesis, which can be adapted to produce substituted quinolines. durham.ac.uk Furthermore, the Doebner-von Miller reaction provides a pathway to quinoline synthesis, though it can result in mixtures of isomers that require separation. google.com These methods, while sometimes more complex than starting from 4,7-dichloroquinoline, offer flexibility in introducing various substituents onto the quinoline ring system.

Strategies for Diamine Functionalization on 7-Chloroquinoline Scaffolds

Once the 7-chloroquinoline core is obtained, the introduction of diamine functionalities is typically achieved through nucleophilic substitution reactions.

Nucleophilic Aromatic Substitution (SNAr/SNAE) with Amine Nucleophiles

The primary strategy for attaching diamines to the 7-chloroquinoline scaffold is through a nucleophilic aromatic substitution (SNAr) or a substitution nucleophilic aromatic via elimination-addition (SNAE) mechanism. semanticscholar.orgtandfonline.com As previously mentioned, the C4 position of 4,7-dichloroquinoline is highly activated towards nucleophilic attack by amines. semanticscholar.org This regioselectivity is a cornerstone of synthesizing 4-amino-7-chloroquinoline derivatives. The reaction involves the addition of an amine nucleophile to the C4 position, followed by the elimination of the chloride ion to restore aromaticity. tandfonline.com

The efficiency and outcome of these reactions can be influenced by various factors, including the nature of the amine nucleophile, the solvent, and the use of catalysts or alternative energy sources like microwave irradiation or ultrasound. researchgate.nettandfonline.com For instance, palladium-catalyzed amination has been explored as an alternative to traditional SNAr reactions for coupling amines with dichloroquinolines. researchgate.net

The reaction of 4,7-dichloroquinoline with o-phenylenediamine (B120857) serves as a direct route to N-(7-chloroquinolin-4-yl)-benzene-1,2-diamine. This synthesis is typically carried out by heating the reactants in a suitable solvent, such as methanol (B129727) or ethanol (B145695). ijisrt.comtandfonline.comijpsr.com The use of microwave irradiation or ultrasound has been shown to significantly accelerate the reaction, often leading to higher yields in shorter time frames. ijisrt.comtandfonline.com

For example, one procedure involves heating a solution of 4,7-dichloroquinoline and o-phenylenediamine in methanol at 130°C under microwave irradiation for 15 minutes. ijisrt.com Another approach utilizes an ultrasonic bath at 90°C for 30 minutes in ethanol to achieve the desired product. semanticscholar.orgtandfonline.com The resulting N-(7-chloroquinolin-4-yl)-benzene-1,2-diamine is a key intermediate that can be further functionalized. tandfonline.comresearchgate.net

| Reactants | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|

| 4,7-Dichloroquinoline, o-Phenylenediamine | Methanol | Microwave, 130°C, 15 min | Excellent | ijisrt.com |

| 4,7-Dichloroquinoline, o-Phenylenediamine | Ethanol | Ultrasound, 90°C, 30 min | 88% | semanticscholar.orgtandfonline.com |

| 4,7-Dichloroquinoline, o-Phenylenediamine | Methanol | Reflux, 10-15 min | Not specified | ijpsr.com |

The reaction of 4,7-dichloroquinoline with aliphatic diamines such as ethane-1,2-diamine, propane-1,3-diamine, and butane-1,4-diamine is a common method to introduce flexible linker chains. These reactions are typically performed by heating 4,7-dichloroquinoline with an excess of the respective diamine, which can also serve as the solvent. nih.govscielo.br

For the synthesis of N1-(7-chloroquinolin-4-yl)ethane-1,2-diamine, 4,7-dichloroquinoline is reacted with ethane-1,2-diamine. nih.gov The reaction can be carried out by refluxing in ethanol or by heating the neat mixture. researchgate.net Similarly, N1-(7-chloroquinolin-4-yl)propane-1,3-diamine is prepared by reacting 4,7-dichloroquinoline with 1,3-diaminopropane (B46017). researchgate.netarabjchem.org The synthesis of N1-(7-chloroquinolin-4-yl)butane-1,4-diamine follows a similar protocol using 1,4-diaminobutane, with methods employing both conventional heating and microwave irradiation. nih.govmdpi.com In these reactions, a common side product is the bis-substituted diamine, where two molecules of 4,7-dichloroquinoline react with one molecule of the diamine. The formation of this side product can often be minimized by using a large excess of the diamine. nih.gov

| Diamine | Conditions | Yield | Reference |

|---|---|---|---|

| Ethane-1,2-diamine | Reflux in ethanol, ~2 h | ~90% | |

| Ethane-1,2-diamine | Neat, 80°C for 1 h then 110°C for 4-6 h | Not specified | researchgate.net |

| Ethane-1,2-diamine | Gradual heating to 120°C for 6 h | 93% | mdpi.com |

| Propane-1,3-diamine | Reflux in ethanol, 3 h | Not specified | researchgate.net |

| Propane-1,3-diamine | Reflux at 80°C for 1 h, then 120-130°C for 6-8 h | 83.2% | arabjchem.org |

| Butane-1,4-diamine | Microwave, 300 W, 95°C, 1 h | 86% | mdpi.com |

| Butane-1,4-diamine | Neat reflux | Not specified | nih.gov |

Regioselectivity Considerations in Nucleophilic Amination at C4 versus C7

The synthesis of 7-chloroquinoline derivatives often involves the selective introduction of substituents at various positions on the quinoline ring. A common precursor, 4,7-dichloroquinoline, presents two reactive sites for nucleophilic aromatic substitution (SNAr), the C4 and C7 positions. The regioselectivity of amination at these positions is a critical consideration for the synthesis of specific isomers, including the precursors to this compound.

Generally, the C4 position of the 4,7-dichloroquinoline is more susceptible to nucleophilic attack than the C7 position. This preference is attributed to the electronic properties of the quinoline ring system. The nitrogen atom in the quinoline ring exerts an electron-withdrawing effect, which is more pronounced at the C4 position, making it more electrophilic. tandfonline.comsemanticscholar.org Studies have shown that the reaction of 4,7-dichloroquinoline with various amines, such as o-phenylenediamine, under specific conditions, leads to the preferential substitution of the chlorine atom at the C4 position. tandfonline.com This regioselectivity is consistent with predictions based on 1H NMR chemical shift values, where the C4 proton signal appears at a lower field (indicating greater deshielding and thus higher reactivity towards nucleophiles) compared to the C7 proton. tandfonline.comsemanticscholar.org Furthermore, bond dissociation energy calculations support this observation, indicating a lower energy barrier for the cleavage of the C4-Cl bond compared to the C7-Cl bond. semanticscholar.org

However, the reaction conditions, including the nature of the nucleophile, solvent, and temperature, can influence the regioselectivity. While the C4 position is typically more reactive, forcing conditions or specific catalysts might be employed to achieve substitution at the C7 position or even disubstitution. The synthesis of 7-chloro-4-substituted quinolines, the key intermediates for this compound, relies on this inherent reactivity difference to selectively functionalize the C4 position while retaining the chlorine at the C7 position. tandfonline.comdurham.ac.uk

"Click" Chemistry Approaches for Diamine Conjugation and Derivatization

"Click" chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a powerful tool for the conjugation and derivatization of 7-chloroquinoline-based diamine structures. tandfonline.comsemanticscholar.orgnih.gov This methodology offers high efficiency, mild reaction conditions, and a wide functional group tolerance, making it ideal for creating diverse molecular hybrids. tandfonline.comfuture-science.comtandfonline.com

The general strategy involves the introduction of an azide (B81097) or a terminal alkyne functionality onto the 7-chloroquinoline scaffold, often through the diamine moiety. This "clickable" quinoline derivative can then be readily conjugated with a variety of molecules bearing the complementary functional group (alkyne or azide, respectively). For instance, 4-azido-7-chloroquinoline can be synthesized and subsequently reacted with various terminal alkynes to produce a library of 1,2,3-triazole-substituted 7-chloroquinolines. nih.goviaea.org This approach allows for the modular assembly of complex molecules, combining the 7-chloroquinoline core with other pharmacophores or functional units. tandfonline.comfuture-science.comtandfonline.com

The synthesis of these hybrid molecules often involves a multi-step process. For example, a 7-chloroquinoline derivative can be functionalized with a linker containing an azide group, which is then "clicked" with an alkyne-containing molecule. future-science.comresearchgate.net The versatility of this approach has been demonstrated in the synthesis of various 7-chloroquinoline-triazole hybrids. nih.goviaea.orgresearchgate.net

Sonochemical Synthesis Techniques: Principles and Applications for Enhanced Reaction Efficiency

Sonochemistry, the application of ultrasound to chemical reactions, has been increasingly utilized to enhance the efficiency of synthesizing heterocyclic compounds, including 7-chloroquinoline derivatives. researchgate.nettandfonline.comslideshare.netnih.govijsssr.com The underlying principle of sonochemistry is acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid irradiated with high-frequency sound waves. slideshare.netijsssr.com This process generates localized hot spots with transient high temperatures (around 5000 K) and pressures (up to 1000 atm), leading to a significant acceleration of reaction rates. researchgate.netnih.gov

The application of ultrasound in the synthesis of 7-chloroquinoline-based diamines and their analogues offers several advantages over conventional heating methods. These benefits include shorter reaction times, higher yields, and often cleaner reactions with fewer byproducts. tandfonline.comsemanticscholar.orgnih.govnih.gov For example, the reaction of 4,7-dichloroquinoline with o-phenylenediamine to yield N-(7-chloroquinolin-4-yl)-benzene-1,2-diamine can be significantly expedited by using an ultrasonic bath. tandfonline.comsemanticscholar.org This sonochemical approach aligns with the principles of green chemistry by reducing energy consumption and minimizing waste. researchgate.netnih.gov

Ultrasound has been successfully employed in various steps of quinoline derivative synthesis, including nucleophilic substitution and the formation of hybrid molecules. tandfonline.comsemanticscholar.orgnih.govnih.govbenthamdirect.comresearchgate.netbenthamdirect.com The use of sonication can lead to the formation of reactive intermediates not typically observed under thermal conditions, thereby enabling novel synthetic pathways. tandfonline.com

Ruthenium-Catalyzed Condensation and Aromatization Processes for 4-Aminoquinoline (B48711) Formation

While not directly focused on this compound, ruthenium-catalyzed reactions represent a significant advancement in the synthesis of the broader class of 4-aminoquinolines. These methods often involve the condensation and subsequent aromatization of suitable precursors to construct the quinoline core.

One notable approach involves the reaction of o-aminoarylalkynes with terminal alkynes. Although this specific reaction leading to 4-aminoquinolines is not detailed in the provided search results, related ruthenium-catalyzed processes for quinoline synthesis are known. These reactions typically proceed through a series of steps including coordination of the reactants to the ruthenium center, followed by cyclization and aromatization to afford the quinoline product. The catalyst plays a crucial role in facilitating these transformations under relatively mild conditions. The specific substitution pattern of the final quinoline product is determined by the nature of the starting materials.

Multi-Component Reactions and Hybrid Compound Synthesis Involving 7-Chloroquinoline Diamine Derivatives

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. These reactions are particularly valuable for generating libraries of structurally diverse compounds for drug discovery and other applications. 7-Chloroquinoline diamine derivatives are versatile building blocks in MCRs for the synthesis of hybrid compounds. nih.gov

The presence of multiple reactive sites in 7-chloroquinoline diamine derivatives allows for their participation in a variety of MCRs, leading to the formation of complex heterocyclic systems. For instance, the amino groups can react with carbonyl compounds and other electrophiles to construct new rings fused to the quinoline core. This approach has been utilized to synthesize novel hybrid molecules containing both the 7-chloroquinoline nucleus and other heterocyclic fragments, such as pyrazolines. nih.gov

Formation of Schiff's Bases via Condensation with Carbonyl Compounds

The primary amino groups of this compound and its analogues are readily condensed with various carbonyl compounds, such as aldehydes and ketones, to form Schiff bases (imines). This reaction is a fundamental transformation in organic chemistry and provides a straightforward method for derivatizing the diamine.

The synthesis of Schiff bases from 7-chloroquinoline diamine derivatives typically involves reacting the diamine with a suitable carbonyl compound in a solvent like ethanol, often under reflux or with the aid of sonication to enhance reaction rates. tandfonline.comsemanticscholar.org For example, N-(7-chloroquinolin-4-yl)-benzene-1,2-diamine has been reacted with acetyl naphthalene (B1677914) and 3,4-dimethoxy acetophenone (B1666503) to form the corresponding Schiff bases. tandfonline.com The formation of the imine bond is generally reversible and can be influenced by the reaction conditions, such as pH and the removal of water.

The resulting Schiff bases are often stable, crystalline solids and can serve as versatile intermediates for the synthesis of more complex heterocyclic systems. The imine functionality can undergo further reactions, such as reduction to form secondary amines or participation in cyclization reactions.

Cyclization Reactions to Form Fused Heterocyclic Systems (e.g., Pyrimidinone, Triazole)

The diamine functionality of this compound and its derivatives is a key feature that enables their use in cyclization reactions to construct fused heterocyclic systems. These reactions lead to the formation of novel polycyclic compounds where a new heterocyclic ring is annulated to the quinoline core.

One important class of fused heterocycles that can be synthesized from quinoline diamines are pyrimido[4,5-b]quinolines. These compounds can be prepared through various synthetic routes, often involving the reaction of a 2-amino-3-cyanoquinoline or a related derivative with reagents like thiourea, chloroacetyl chloride, or formamide. scialert.net The specific reagents and reaction conditions determine the final substitution pattern of the pyrimido[4,5-b]quinoline system. Multi-component reactions involving aminopyrimidinones, dimedone, and aromatic aldehydes have also been employed for the synthesis of tetrahydropyrimido[4,5-b]quinoline-diones. nih.gov

Another significant class of fused heterocycles accessible from 7-chloroquinoline diamine derivatives are triazolo-quinolines. The "click" chemistry approach, specifically the CuAAC reaction, is a highly effective method for constructing the triazole ring. tandfonline.comsemanticscholar.orgnih.govfuture-science.comtandfonline.comiaea.org This typically involves the reaction of an azide-functionalized 7-chloroquinoline with a terminal alkyne. nih.govfuture-science.comiaea.org The resulting 1,2,3-triazole ring is fused or linked to the quinoline scaffold, leading to the formation of novel hybrid molecules. future-science.comtandfonline.comresearchgate.net

The synthesis of these fused heterocyclic systems significantly expands the chemical space around the 7-chloroquinoline core, allowing for the fine-tuning of its chemical and biological properties.

Table of Synthetic Methodologies and Key Findings

| Section | Synthetic Methodology | Key Findings |

| 2.2.1.3 | Nucleophilic Amination of 4,7-dichloroquinoline | The C4 position is more reactive than the C7 position towards nucleophilic attack, enabling regioselective synthesis of 4-amino-7-chloroquinolines. tandfonline.comsemanticscholar.org |

| 2.2.2 | "Click" Chemistry (CuAAC) | Efficient for conjugation and derivatization of 7-chloroquinoline diamines to form triazole hybrids. tandfonline.comsemanticscholar.orgnih.govfuture-science.comtandfonline.com |

| 2.2.3 | Sonochemical Synthesis | Accelerates reaction rates, increases yields, and provides an eco-friendly alternative for synthesizing 7-chloroquinoline derivatives. tandfonline.comsemanticscholar.orgresearchgate.netnih.govnih.gov |

| 2.2.4 | Ruthenium-Catalyzed Reactions | Advanced method for the synthesis of 4-aminoquinolines through condensation and aromatization processes. |

| 2.3 | Multi-Component Reactions (MCRs) | Enables the efficient, one-pot synthesis of complex hybrid compounds from 7-chloroquinoline diamine derivatives. nih.gov |

| 2.3.1 | Schiff's Base Formation | Straightforward condensation of 7-chloroquinoline diamines with carbonyl compounds to form imines. tandfonline.comsemanticscholar.org |

| 2.3.2 | Cyclization Reactions | Versatile method to construct fused heterocyclic systems like pyrimido[4,5-b]quinolines and triazolo-quinolines. nih.govfuture-science.comtandfonline.comiaea.orgscialert.netnih.gov |

Preparation of Sulfonamide-Tethered and Triazole Hybrids

The synthesis of hybrid molecules combining the 7-chloroquinoline scaffold with sulfonamide and triazole moieties has been explored to develop compounds with potentially enhanced biological properties. Two main strategies have been employed for this purpose.

The first approach involves the direct tethering of sulfonamides to the 7-chloroquinoline core. This is typically achieved by reacting 4,7-dichloroquinoline with various sulfonamides in ethanol, using p-dodecylbenzenesulfonic acid (DBSA) as a Brønsted acid catalyst. The reaction mixture is refluxed for several hours to yield the desired sulfonamide-tethered quinolines in good to excellent yields. future-science.comtandfonline.com

The second strategy focuses on creating hybrids that incorporate a future-science.comCurrent time information in Bangalore, IN.mdpi.com-triazole linker between the 7-chloroquinoline and sulfonamide components. This is accomplished through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a key example of "click chemistry". future-science.comnih.gov In one pathway, 7-chloro-4-(prop-2-yn-1-yloxy)quinoline is reacted with 4-azidosulfonamides in the presence of sodium ascorbate (B8700270) and copper(II) sulfate (B86663) pentahydrate in a tert-butanol/water solvent system. future-science.com Alternatively, sulfonamide-based alkynes can be reacted with 4-azido-7-chloroquinoline under similar click reaction conditions. future-science.com These 1,3-dipolar cycloaddition reactions are generally stirred at a moderate temperature to produce the desired triazole-quinoline hybrids. future-science.comnih.gov

These synthetic approaches allow for the creation of two distinct series of hybrid compounds: those with a direct covalent link between the 4-amino-7-chloroquinoline and sulfonamide moieties, and those where these two pharmacophores are connected via a future-science.comCurrent time information in Bangalore, IN.mdpi.com-triazole scaffold. future-science.com

Development of Molecular Hybrids with Diverse Cores (e.g., 1,3,5-Triazine (B166579), 1,4-Naphthoquinone (B94277), Morpholine)

The synthesis of molecular hybrids incorporating the 7-chloroquinoline core with other heterocyclic systems like 1,3,5-triazine, 1,4-naphthoquinone, and morpholine (B109124) has been achieved through multi-step synthetic sequences. scirp.orgscielo.br These syntheses often rely on successive aromatic nucleophilic substitution (SNAr) reactions.

A key starting material for these syntheses is often N¹-(7-chloroquinolin-4-yl)propane-1,3-diamine, which is prepared by reacting 4,7-dichloroquinoline with an excess of 1,3-diaminopropane at elevated temperatures. scielo.brresearchgate.net

1,3,5-Triazine and Morpholine Hybrids: To create hybrids containing 1,3,5-triazine and morpholine, cyanuric chloride is used as a starting point. scirp.orgscispace.com In a typical procedure, cyanuric chloride is first reacted with morpholine in the presence of triethylamine (B128534) in a solvent mixture of acetone (B3395972) and crushed ice. scirp.orgscispace.com This yields an intermediate, 4,4'-(6-chloro-1,3,5-triazin-2,4-diyl)dimorpholine. scispace.com This intermediate is then reacted with N¹-(7-chloroquinolin-4-yl)propane-1,3-diamine in a solvent like acetonitrile (B52724) with triethylamine, leading to the final hybrid molecule. scielo.br

1,4-Naphthoquinone Hybrids: For the synthesis of 1,4-naphthoquinone hybrids, lawsone (2-hydroxy-1,4-naphthoquinone) is a common precursor. scielo.br Lawsone can be converted to 2-methoxylawsone, which then serves as the electrophile. scielo.br This is reacted with N¹-(7-chloroquinolin-4-yl)propane-1,3-diamine in a solvent such as methanol with triethylamine to yield the desired hybrid. scielo.br

These synthetic strategies allow for the modular construction of complex hybrid molecules, combining the structural features of 7-chloroquinoline with other biologically relevant scaffolds. The morpholine moiety is sometimes incorporated to enhance the solubility of the intermediates in common organic solvents. scirp.org

Synthesis of 7-Chloroquinoline-Benzimidazole Hybrids

The synthesis of hybrid molecules that link the 7-chloroquinoline and benzimidazole (B57391) pharmacophores has been a subject of significant interest. mdpi.commdpi.com These syntheses often involve the creation of a linker between the two heterocyclic systems. Various linkers have been explored, including those based on phenyl piperazine, ethyl benzamidyl, and triazole methyl phenoxy structures. mdpi.comnih.gov

A general approach involves preparing the necessary substituted benzimidazole intermediates and a suitable 7-chloroquinoline precursor, which are then coupled. mdpi.com The specific synthetic route depends on the nature of the desired linker. For instance, to explore the influence of the linker, different types have been used to connect the two cores. mdpi.com

In one reported synthesis, new 7-chloro-4-aminoquinoline-benzimidazole compounds were prepared and characterized. mdpi.com The antiproliferative activities of these novel hybrids were then evaluated against various tumor cell lines. mdpi.com Another study describes the synthesis of 23 new 7-chloroquinoline–benzimidazole hybrids and their evaluation against P. falciparum strains and several tumor cell lines. mdpi.com

A more recent approach has utilized a triazole-methyl-phenoxy linker to connect the quinoline and benzimidazole units. nih.gov The synthesis involved preparing the required intermediates and then using a partially modified Cu(I)-catalyzed azide-alkyne cycloaddition reaction. nih.gov

The table below summarizes some of the synthesized 7-chloroquinoline-benzimidazole hybrids and their reported biological activities.

| Compound Series | Linker Type | Key Findings | Reference |

| 5a–e, 8a–e, 12a–d | 3-phenyl, 4-phenyl piperazine, ethyl benzamidyl | Differing antiproliferative activities based on linker and benzimidazole substituent. | mdpi.com |

| 10a–15d | Various | All three structural features (linker length, phenoxy and benzimidazole substituents) had significant effects on antiplasmodial activity. | mdpi.com |

| 9a–10e, 14a–15d | Triazole methyl phenoxy | Novel hybrids with antiproliferative activity against various cancer cell lines. | nih.gov |

Design and Synthesis of 4-Aminoquinoline-Based Structures Incorporating Intramolecular Hydrogen-Bonding Motifs

The incorporation of intramolecular hydrogen-bonding motifs into the side chain of 4-aminoquinolines has been explored as a strategy to enhance their activity against drug-resistant P. falciparum. nih.gov This approach is based on the hypothesis that such motifs can lead to more potent compounds. nih.gov

A parallel library of 116 compounds was synthesized to investigate this concept. The synthesis involved creating four different alkyl linkers and introducing various aromatic substitutions with hydrogen bond-accepting capabilities. nih.gov A key step in the synthesis was the reaction of secondary amine intermediates with a set of aldehydes containing an aromatic ring with a hydrogen bond-accepting functional group. nih.gov

One notable example is the synthesis of a 4-aminoquinoline-based molecular tweezer designed to recognize protoporphyrin IX. rsc.org The synthesis of this molecule and its reference compounds involved a Suzuki–Miyaura cross-coupling reaction of a 4-amino-7-chloroquinoline derivative with a boronate ester. rsc.org The resulting product was then reacted with hydrazine (B178648) monohydrate, and the subsequent amine derivative was reacted with 2,6-pyridinedicarbonyl dichloride to yield the final tweezer molecule. rsc.org This design incorporates a pyridine 2,6-dicarboxamide unit, which promotes a relatively rigid conformation through intramolecular hydrogen bonding. rsc.org

Synthesis of Aziridine-(Iso)quinoline Hybrids and Investigations of Ring-Opening Products

The synthesis of aziridine-(iso)quinoline hybrids has been undertaken to create novel intermediates for functionalized (iso)quinolines with potential biological activity. rsc.orgrsc.orgugent.be The inherent reactivity of the three-membered aziridine (B145994) ring allows for selective transformations to produce a variety of functionalized derivatives. rsc.org

One synthetic approach involves the conversion of various quinolinecarboxaldehydes into quinoline-aziridine-pyrazole, -pyridazinone, or -pyrimidinone hybrids. ugent.be The aziridine ring in these compounds can then be subjected to ring-opening reactions with nucleophiles like methanol or water to yield the corresponding functionalized quinolines. rsc.orgugent.be

Another strategy utilizes 5-hydroxyisoquinoline (B118818) for the preparation of isoquinoline-aziridine chimeras. rsc.orgugent.be These chimeras can be further transformed into diverse functionalized isoquinolines through regioselective aziridine ring-opening with various nucleophiles. rsc.orgugent.be For example, 5-(aziridin-2-ylmethoxy)isoquinolines can be prepared in good yields by reacting the deprotonated 5-hydroxyisoquinoline with an 1-arylmethyl-2-(bromomethyl)aziridine in DMF at 100°C. rsc.org

The synthesized aziridine-(iso)quinoline hybrids and their ring-opening products have shown micromolar potency against a chloroquine-sensitive strain of Plasmodium falciparum. rsc.orgrsc.orgugent.be

Magnesiation and Carbonyl Electrophile Coupling for Substituted Quinoline Derivatives

The functionalization of the 7-chloroquinoline scaffold can be achieved through magnesiation followed by coupling with carbonyl electrophiles. This method allows for the introduction of various substituents at specific positions on the quinoline ring. researchgate.networktribe.com

Mixed lithium-magnesium reagents have been used to prepare a library of functionalized quinolines. worktribe.com For example, the iodo-magnesium exchange of 7-chloro-4-iodoquinoline (B1588978) with i-PrMgCl•LiCl is highly efficient and selective, yielding an organomagnesium species exclusively at the 4-position. worktribe.com This intermediate can then be quenched with different electrophiles, such as aldehydes, to produce 4-functionalized quinoline derivatives. worktribe.com

Furthermore, both the C4 and C8 positions of 7-chloroquinoline can be successfully magnesiated, followed by functionalization with various aldehydes and other electrophiles. researchgate.net Some of the resulting 4-carbinol quinolines have shown interesting antiproliferative properties. worktribe.com

The use of TMPMgCl•LiCl (TMP = 2,2,6,6-tetramethylpiperidyl) has also been reported for the deprotonative magnesiation of quinoline derivatives. nih.govacs.org For instance, condensed quinoline heterocycles have been treated with TMPMgCl•LiCl to achieve complete magnesiation, which can then be followed by further reactions like Negishi cross-coupling. nih.govacs.org

This organometallic approach provides a versatile tool for the synthesis of a wide range of substituted quinoline derivatives under mild conditions. worktribe.com

Elucidation of Electrophilic and Nucleophilic Reactivity Profiles of Amino and Chloro Substituents

The chemical persona of this compound is dominated by the distinct reactivity of its three key functional groups: the chloro group at position 7 (C7), and the amino groups at positions 3 (C3) and 4 (C4). The electronic properties of the quinoline ring system, influenced by the nitrogen heteroatom, dictate the reactivity of these substituents.

The chloro group at C7 is relatively unreactive towards typical nucleophilic aromatic substitution (SNAr), a characteristic shared with other 7-chloroquinoline derivatives. In contrast, a chloro substituent at the C4 position is significantly more susceptible to nucleophilic displacement. This enhanced reactivity is attributed to the ability of the quinoline nitrogen to stabilize the intermediate Meisenheimer complex formed during the substitution process. tandfonline.comsemanticscholar.org Computational studies on related chloroquinolines have shown that the bond dissociation energy for the C4-Cl bond is lower than that for the C7-Cl bond, further indicating that the C4 position is a more reactive site for SNAr reactions. tandfonline.comsemanticscholar.org Therefore, in a hypothetical 4,7-dichloroquinoline-3-amine, the C4-chloro would be selectively substituted by a nucleophile. In this compound, the C7-chloro group remains the least reactive site for nucleophilic attack.

The two amino groups at C3 and C4 are the primary centers of nucleophilicity. These groups readily react with a variety of electrophiles. The ortho-diamine arrangement allows for unique intramolecular interactions and subsequent cyclization reactions. While both amino groups are nucleophilic, their reactivity can differ. The C4-amino group, being para to the ring nitrogen, has its electron-donating character well-delocalized into the heterocyclic ring. The C3-amino group's nucleophilicity is also substantial.

A key reaction demonstrating the reactivity of these amino groups is diazotization. In a related compound, N1-(7-chloroquinolin-4-yl)benzene-1,4-diamine, the primary aromatic amine can be selectively converted to a diazonium salt using sodium nitrite (B80452) in acidic conditions. future-science.com This highly reactive intermediate can then be substituted by other nucleophiles, such as an azide ion (NaN3), to generate the corresponding azido (B1232118) derivative. future-science.commdpi.com This strategy highlights the ability to selectively functionalize the amino moiety while the C7-chloro group remains intact. A similar transformation would be expected for this compound, potentially allowing for selective diazotization of one or both amino groups depending on the reaction conditions.

Advanced Derivatization Strategies Leveraging Amine Functionality

The vicinal diamine functionality of this compound is a gateway to a vast array of complex heterocyclic structures through condensation and cyclization reactions. These strategies are fundamental in medicinal chemistry for creating libraries of novel compounds.

One of the most powerful applications of ortho-diamines is their reaction with 1,2-dicarbonyl compounds or their equivalents to form pyrazine (B50134) rings. The condensation of this compound with a diketone like benzil (B1666583) would lead to the formation of a new, fused quinoxaline (B1680401) ring system, specifically a 2,3-diphenyl- future-science.comCurrent time information in Bangalore, IN.diazepino[2,3-f]quinoline derivative.

Similarly, reaction with α,β-unsaturated carbonyl compounds, known as chalcones, can be used to construct seven-membered diazepine (B8756704) rings or pyrazoline rings depending on the reaction pathway. nih.gov For instance, the condensation of a related 4-aminoquinoline derivative with chalcones has been shown to yield 2-pyrazoline (B94618) moieties. nih.gov The reaction of this compound with various aldehydes and ketones can lead to the formation of Schiff bases (imines). For example, N-(7-chloroquinolin-4-yl)-benzene-1,2-diamine readily reacts with carbonyl compounds like acetyl naphthalene or 3,4-dimethoxy acetophenone under ultrasound irradiation to form the corresponding imines in high yield. tandfonline.comsemanticscholar.org

Furthermore, the amino groups can be acylated or sulfonylated to form amides and sulfonamides, respectively. The reaction of 4-amino-7-chloroquinoline derivatives with sulfonyl chlorides provides sulfonamides, which are themselves a class of important pharmacophores. future-science.com The diamine can also act as a nucleophilic linker to join the quinoline core with other molecular scaffolds. For example, N1-(7-chloroquinol-4-yl)propane-1,3-diamine has been used as a building block to create complex molecular hybrids containing chalcone (B49325) or triazine units. nih.govscirp.org These derivatizations showcase the utility of the amine functionalities in constructing diverse and complex molecules.

Table 1: Examples of Derivatization Reactions on Aminoquinoline Scaffolds

| Starting Material | Reagent(s) | Product Type | Conditions | Yield | Reference |

| N-(7-chloroquinolin-4-yl)benzene-1,2-diamine | Acetyl naphthalene | Schiff Base | Ethanol, Ultrasound, 90°C, 30 min | Good | tandfonline.comsemanticscholar.org |

| 2-(7-chloroquinolin-4-yl)hydrazinecarbothioamide | Ethyl acetoacetate | Thioxopyrimidinone | Ultrasound, 90°C, 40 min | Excellent | tandfonline.comsemanticscholar.org |

| 4,7-dichloroquinoline | p-Phenylenediamine | Diamine | Ethanol, DBSA, Reflux | 92% | future-science.com |

| N¹-(7-chloroquinolin-4-yl)benzene-1,4-diamine | 1. HCl, NaNO₂; 2. NaN₃ | Azide | 0°C to RT | - | future-science.com |

| 3-(7-chloroquinolin-4-ylamino)benzaldehyde | Benzene-1,2-diamines | Benzimidazole | Na₂S₂O₅, DMSO, 165°C | 25% | mdpi.com |

| N-(7-chloroquinol-4-yl)propane-1,3-diamine | 4-acetyl-benzenesulfonyl chloride | Sulfonamide Chalcone Precursor | NaOH, then Claisen-Schmidt condensation | - | nih.gov |

Exploiting the Quinoline Ring for Further Regioselective Functionalization

Beyond the reactivity of its substituents, the quinoline ring system of this compound can undergo further functionalization, primarily through electrophilic aromatic substitution. The existing substituents profoundly influence the position of these modifications. The two amino groups at C3 and C4 are powerful activating, ortho-para-directing groups. Their combined electron-donating effect strongly activates the entire quinoline nucleus, particularly the carbocyclic (benzene) ring, towards electrophilic attack.

The C3-amino group would direct incoming electrophiles to the C2 and C4 positions, while the C4-amino group would direct to the C3 and C5 positions. Given that C3 and C4 are already substituted, the major sites for electrophilic substitution on the heterocyclic ring are less accessible. However, the powerful activating effect extends to the carbocyclic ring. The C4-amino group, through resonance, strongly activates the C5 and, to a lesser extent, the C7 positions. The C3-amino group would similarly activate the carbocyclic ring. Therefore, incoming electrophiles (e.g., in nitration, halogenation, or Friedel-Crafts reactions) would be directed primarily to the C5 and C8 positions, which are ortho and para to the powerful activating groups and are unsubstituted. The C7 position is already occupied by a chloro group. Thus, electrophilic substitution on this compound is predicted to occur preferentially at the C5 and C8 positions.

Alternative strategies for functionalizing the quinoline ring involve directed ortho-metalation. By using strong bases like lithium diisopropylamide (LDA) or mixed lithium-magnesium amide bases, it is possible to deprotonate specific C-H bonds on the quinoline ring, creating a nucleophilic carbon center that can then react with various electrophiles. rsc.org For chloro-substituted quinolines, selective metalation at the C2, C3, or C8 positions has been achieved, with the outcome controlled by the choice of the base. rsc.orgresearchgate.net For this compound, the acidic N-H protons of the amino groups would likely be deprotonated first. However, with a sufficient excess of a strong base, subsequent C-H deprotonation of the quinoline ring could be possible, offering a pathway to derivatives that are not accessible through electrophilic substitution. Another modern approach involves C-H activation via the formation of a quinoline N-oxide, which can direct functionalization to the C2 and C8 positions. nih.gov

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR, DEPT) for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise molecular structure of this compound in solution. While specific spectral data for the parent this compound is not extensively published, the analysis of its derivatives is well-documented and allows for an accurate prediction of its spectral features. bg.ac.rs

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the protons on the quinoline core and the amine groups. The aromatic region should display five signals for the five protons on the heterocyclic ring system. The protons at positions 2, 5, 6, and 8, each being in a unique chemical environment, would give rise to characteristic multiplets or doublets. The two amine groups (at C3 and C4) would likely appear as broad singlets, the chemical shift of which can be sensitive to solvent and concentration.

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, nine distinct signals are expected for the quinoline ring carbons. The carbon atoms bonded to chlorine (C-7) and the amine groups (C-3, C-4) would show characteristic shifts. The analysis of N-substituted derivatives of this compound confirms the use of ¹³C NMR for structural confirmation. bg.ac.rs

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments would be employed to differentiate between the various types of carbon atoms (C, CH, CH₂, CH₃). A DEPT-135 experiment, for instance, would show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks, while quaternary carbons would be absent, thus confirming the assignments made in the standard ¹³C NMR spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on the chemical structure and data from analogous compounds. Actual experimental values may vary.

| Atom | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|

| H-2 | ~8.2 | C-2: ~141 |

| H-5 | ~8.0 | C-3: ~134 |

| H-6 | ~7.4 | C-4: ~143 |

| H-8 | ~7.8 | C-4a: ~123 |

| 3-NH₂ | Broad, ~6.0 | C-5: ~126 |

| 4-NH₂ | Broad, ~4.8 | C-6: ~125 |

| C-7: ~134 | ||

| C-8: ~117 |

Infrared Spectroscopy (FT-IR) for Functional Group Identification and Vibrational Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is utilized to identify the characteristic functional groups present in this compound by measuring the absorption of infrared radiation. The spectrum for a substituted precursor, N-(1-adamantylmethyl)-N'-(7-chloro-3-nitroquinolin-4-yl)propane-1,3-diamine, shows characteristic peaks that help predict the spectrum of the target diamine. bg.ac.rs The key expected vibrational bands for this compound are:

N-H Stretching: Two or more sharp to medium bands in the region of 3300-3500 cm⁻¹, characteristic of the primary amine (-NH₂) groups.

C-H Aromatic Stretching: Weak to medium bands appearing just above 3000 cm⁻¹.

C=C and C=N Ring Stretching: Several sharp peaks in the 1500-1620 cm⁻¹ region, corresponding to the vibrations of the quinoline ring system.

N-H Bending: A medium to strong band around 1580-1650 cm⁻¹, which may overlap with the ring stretching vibrations.

C-Cl Stretching: A strong band in the lower frequency region, typically between 700-800 cm⁻¹, indicating the presence of the chloro-substituent.

Table 2: Expected FT-IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Amine (N-H Stretch) | 3300 - 3500 | Medium, Sharp |

| Aromatic (C-H Stretch) | 3000 - 3100 | Weak to Medium |

| Quinoline Ring (C=C, C=N Stretch) | 1500 - 1620 | Medium to Strong |

| Amine (N-H Bend) | 1580 - 1650 | Medium to Strong |

Mass Spectrometry Techniques (ESI-MS, GC-MS, HRMS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is essential for determining the molecular weight and confirming the molecular formula of this compound.

High-Resolution Mass Spectrometry (HRMS): Techniques like Electrospray Ionization (ESI) coupled with HRMS provide highly accurate mass measurements, allowing for the unambiguous determination of the elemental formula. For this compound (C₉H₈ClN₃), the expected exact mass can be calculated and compared to the experimental value. This technique has been successfully applied to confirm the molecular formulas of its N-substituted derivatives. bg.ac.rs

Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used for volatile derivatives. For related compounds like N¹-(7-Chloroquinolin-4-yl)-propane-1,3-diamine, GC-MS has been used to determine the retention time and analyze the fragmentation pattern, which provides additional structural information. bg.ac.rs

Table 3: Mass Spectrometry Data for C₉H₈ClN₃

| Parameter | Value | Technique |

|---|---|---|

| Molecular Formula | C₉H₈ClN₃ | - |

| Integer Molecular Weight | 193 g/mol | MS |

Elemental Analysis for Compositional Verification and Purity Assessment

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, chlorine) in the compound. The experimentally determined percentages are compared with the theoretically calculated values based on the molecular formula (C₉H₈ClN₃). A close match (typically within ±0.4%) confirms the elemental composition and serves as a crucial check of sample purity. This method is routinely reported in the characterization of new 7-chloroquinoline derivatives. Current time information in Bangalore, IN.

Table 4: Theoretical Elemental Composition of this compound (C₉H₈ClN₃)

| Element | Symbol | Atomic Weight | Percentage (%) |

|---|---|---|---|

| Carbon | C | 12.01 | 55.82 |

| Hydrogen | H | 1.01 | 4.16 |

| Chlorine | Cl | 35.45 | 18.31 |

Chromatographic Techniques (e.g., Thin-Layer Chromatography (TLC)) for Reaction Monitoring and Purity Evaluation

Chromatographic methods are indispensable for monitoring the progress of chemical reactions and assessing the purity of the final product.

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and effective technique used to follow the conversion of the starting material (e.g., 7-chloro-3-nitroquinolin-4-amine) to the final product (this compound). Current time information in Bangalore, IN. By comparing the Rƒ (retention factor) values of the starting material, the reaction mixture, and the product spot on a TLC plate under a suitable eluent system (e.g., ethyl acetate/hexane), the completion of the reaction can be verified. It is also used as a preliminary check for product purity. bg.ac.rs

Differential Scanning Calorimetry (DSC) for Thermal Properties and Purity Determination

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to determine the melting point and purity of a crystalline solid. In a DSC measurement, the difference in the amount of heat required to increase the temperature of the sample and a reference is measured as a function of temperature. For a pure substance, a sharp endothermic peak corresponding to its melting point is observed. The presence of impurities typically causes a depression and broadening of the melting peak. This method has been applied to characterize related 4-amino-7-chloroquinoline derivatives.

Density Functional Theory (DFT) Calculations for Electronic Structure, Reactivity, and Molecular Properties

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 7-chloroquinoline derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-31G(d,p) or 6-311G(d,p), provide valuable information about molecular geometry, electronic properties, and reactivity. tandfonline.comnih.gov

Studies on related 7-chloroquinoline compounds reveal key electronic features. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial in determining a molecule's reactivity. The HOMO-LUMO energy gap indicates the molecule's stability and reactivity; a smaller gap suggests higher reactivity. nih.govscirp.org For instance, in certain [(7-chloroquinolin-4-yl)amino]acetophenone copper(II) complexes, the HOMO-LUMO energy gaps were calculated to be around 3.847 eV and 3.932 eV, suggesting high chemical activity that could influence their biological properties. nih.gov

The molecular electrostatic potential (MEP) map is another useful output of DFT calculations. It visualizes the charge distribution on the molecule, identifying electrophilic and nucleophilic sites. In N1-(7-Chloroquinolin-4-yl)ethane-1,2-diamine, for example, negative charge is localized on the quinoline nitrogen and the chlorine atom, while the amine hydrogens carry a positive charge. This information is critical for understanding intermolecular interactions, such as those with biological targets.

Furthermore, DFT can be used to calculate vibrational frequencies, which can be compared with experimental infrared (IR) and Raman spectra to confirm the molecular structure. nih.govresearchgate.net The calculated vibrational frequencies for [(7-chloroquinolin-4-yl)amino]acetophenones showed good agreement with experimental data, validating the optimized molecular structures. nih.gov

The electronic structure of 4-amino-7-chloroquinoline has been investigated using DFT, providing insights into the ionization energies of its valence and core electrons, which helps in understanding its chemical behavior. cnr.it

Table 1: Calculated Electronic Properties of Selected 7-Chloroquinoline Derivatives This table is for illustrative purposes and combines data from different studies on related compounds.

| Compound/Derivative | Method/Basis Set | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) | Key Findings |

| N1-(7-Chloroquinolin-4-yl)ethane-1,2-diamine | B3LYP/6-31G(d,p) | ~4.2 | Not specified | Moderate reactivity indicated by the HOMO-LUMO gap. |

| [(7-chloroquinolin-4-yl)amino]acetophenone Cu(II) complex (4a) | DFT/B3LYP/6-31G(d,p) | 3.847 | Not specified | High chemical activity suggested by the energy gap. nih.gov |

| [(7-chloroquinolin-4-yl)amino]acetophenone Cu(II) complex (5a) | DFT/B3LYP/6-31G(d,p) | 3.932 | Not specified | High chemical activity suggested by the energy gap. nih.gov |

| 7-chloroquinoline-triazine hybrid (Compound 2) | M06-2X | Not specified | 5.713 | Significant charge separation between the 7-chloroquinoline and diamine alkyl moieties. scirp.org |

Structure-Activity Relationship (SAR) Studies for Rational Design of Chemical Probes

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. For 7-chloroquinoline derivatives, SAR studies guide the rational design of more potent and selective chemical probes and potential drug candidates.

By systematically modifying the 7-chloroquinoline scaffold and observing the resulting changes in activity, researchers can identify key pharmacophoric features. For example, in a series of 7-chloroquinoline-benzimidazole hybrids, it was found that compounds with unsubstituted benzimidazole rings exhibited the highest antiproliferative activity against certain cancer cell lines. mdpi.com This suggests that bulky substituents on the benzimidazole moiety may be detrimental to activity.

In another study on 7-chloroquinoline hydrazones, chemical modulations were performed on the 7-chloroquinoline unit and other parts of the molecule to establish a clear SAR for their anticancer activity. nih.gov This systematic approach allows for the identification of structural motifs that are crucial for the desired biological effect.

The development of 4-amino-7-chloroquinoline-based inhibitors of botulinum neurotoxin serotype A has also benefited from SAR studies. nih.gov It was discovered that a single 4,7-aminochloroquinoline (ACQ) component tethered to a methylene (B1212753) chain with an ionizable amine was insufficient for significant inhibition. nih.gov A second ring system was found to be necessary, highlighting the importance of specific structural arrangements for activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational extension of SAR that develops mathematical models to predict the activity of compounds based on their structural properties. For a series of 7-chloroquinoline–benzimidazole hybrids, QSAR models were successfully generated to predict their antiplasmodial activities, identifying key structural features that contribute to their effectiveness. nih.gov

Pharmacophore Modeling and Refinement for Predicting Molecular Interactions with Biological Targets

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. This "pharmacophore" represents the key features a molecule must possess to interact with a specific biological target.

For 7-chloroquinoline derivatives, pharmacophore modeling has been instrumental in designing new inhibitors. A refined pharmacophore for botulinum neurotoxin serotype A (BoNT/A) light chain inhibition was used to identify new, potent inhibitors based on the 4-amino-7-chloroquinoline scaffold. core.ac.ukunl.edu The model included features like a weakly basic 4-amino-7-chloroquinoline (ACQ) substructure and a separate positively ionizable amine, which were found to be crucial for activity. core.ac.uk

The process often involves:

Identifying a set of active compounds: These molecules are known to bind to the target of interest.

Aligning the molecules: The compounds are superimposed in 3D space to identify common structural features.

Defining the pharmacophore: The common features, such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers, are abstracted into a pharmacophore model.

Validation and refinement: The model is tested for its ability to distinguish between active and inactive compounds and is refined accordingly.

In a study of 4-aminoquinoline derivatives, a 3D-QSAR analysis using the PHASE methodology identified a pharmacophore with three essential features for beta-hematin inhibition: a hydrophobic group (the chloro group at position 7), aromatic rings (the quinoline nucleus), and a hydrogen bond donor (the amino group at position 4). ijisrt.com This model suggests that substitutions that enhance these features could lead to increased activity. ijisrt.com

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Binding Mode Elucidation

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. These simulations provide detailed insights into the conformational flexibility of ligands like this compound and their binding interactions with biological targets.

MD simulations can be used to:

Explore the conformational landscape of a molecule: This helps to understand which shapes a molecule is likely to adopt in solution.

Simulate the binding of a ligand to a protein: This can reveal the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.

Predict the stability of a ligand-protein complex: By analyzing the trajectory of the simulation, researchers can assess how strongly a ligand binds to its target.

In the study of novel quinoline–imidazole (B134444) derivatives as potential inhibitors of Mycobacterium tuberculosis, MD simulations were used to assess the stability of the ligand-protein complexes. tandfonline.com The root-mean-square deviation (RMSD) of the protein's Cα atoms and backbone were monitored throughout the simulation to ensure the system was well-equilibrated. tandfonline.com Consistent fluctuations in RMSD over time are indicative of a stable system. tandfonline.com

For 7-chloroquinoline derivatives targeting the botulinum neurotoxin light chain, MD simulations have been used to understand how the inhibitors interact with the enzyme's active site. core.ac.uk These simulations showed that a flexible loop in the enzyme reorients to provide favorable contacts with the inhibitor and shield it from the solvent, contributing to the binding affinity. core.ac.uk

Principles of Bioisosteric Replacements in Quinoline Scaffold Design

Bioisosterism is a strategy in medicinal chemistry where a functional group in a lead compound is replaced by another group with similar physical or chemical properties, with the goal of improving the compound's biological activity, pharmacokinetic properties, or reducing its toxicity.

In the design of quinoline-based drugs, bioisosteric replacements are a key tool for optimizing lead compounds. For example, the chloro group at the 7-position of the quinoline ring is a common feature in many biologically active compounds. A potential bioisosteric replacement for the chlorine atom could be a trifluoromethyl group (-CF3), which has a similar size and electronegativity. This substitution could alter the compound's lipophilicity and metabolic stability, potentially leading to improved properties.

The quinoline ring itself can be considered a bioisostere of other aromatic systems like naphthalene or even other heterocyclic rings. The nitrogen atom in the quinoline ring is a key feature, as it can act as a hydrogen bond acceptor and influences the electronic properties of the ring system. Replacing the quinoline scaffold with another heterocycle would be a significant modification, but it is a valid strategy in the exploration of new chemical space.

In the development of new anticancer agents, researchers have explored replacing the 7-chloroquinoline unit of hydrazone derivatives with other heterocycles like pyridine, benzothiazole, and dihydroimidazole (B8729859) to understand the importance of this specific scaffold for activity. nih.gov

Theoretical Predictions of Regioselectivity and Bond Dissociation Energies

Computational methods are highly effective in predicting the regioselectivity of chemical reactions, which is the preference for bond formation at one position over another. For substituted quinolines, this is particularly important for planning synthetic routes.

DFT calculations can be used to determine the energies of different possible products and transition states, allowing for the prediction of the most likely reaction outcome. For example, in nucleophilic aromatic substitution (SNAE) reactions of 4,7-dichloroquinoline, theoretical calculations can predict whether a nucleophile will preferentially attack the C4 or C7 position. Experimental and theoretical studies have shown that the C4 position is generally more reactive in such reactions. semanticscholar.orgtandfonline.com

This increased reactivity at C4 is due to the electronic effects of the quinoline nitrogen, which creates a partial positive charge at the C2 and C4 positions, making them more susceptible to nucleophilic attack. semanticscholar.org

Bond dissociation energy (BDE) is the energy required to break a specific bond homolytically. BDE calculations can also provide insights into regioselectivity. For cross-coupling reactions, the C-X bond (where X is a halogen) with the lower BDE is typically the one that reacts first. Calculations for chloroquinolines have shown that the C4-Cl bond has a lower BDE (96.2 kcal/mol) compared to the C7-Cl bond (97.5 kcal/mol), which is consistent with the observed higher reactivity at the C4 position. semanticscholar.orgtandfonline.comacs.org

Role As Intermediates in Advanced Organic Synthesis

Utilization of 7-Chloroquinoline (B30040) as a Versatile Intermediate for the Synthesis of Diverse 7-Substituted Quinoline (B57606) Derivatives

The 7-chloroquinoline framework, the foundational structure of 7-Chloroquinoline-3,4-diamine, is a highly adaptable precursor for introducing a wide array of functional groups at the 7-position. While the chlorine at C7 is less susceptible to direct nucleophilic aromatic substitution compared to a halogen at C4, it is ideally suited for modern cross-coupling reactions. semanticscholar.org This reactivity allows for the systematic modification of the quinoline core, enabling the synthesis of diverse 7-substituted derivatives. scilit.com

Key synthetic strategies include transition metal-catalyzed reactions such as Suzuki, Sonogashira, and Ullmann couplings. nih.gov These methods facilitate the formation of new carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of alkyl, aryl, ether, and other moieties. For instance, the Suzuki reaction has been successfully employed to prepare 7-arylquinolines, while the Sonogashira reaction provides a route to 7-alkynylquinolines. Furthermore, the development of regioselective metalation strategies, often using mixed lithium-magnesium reagents, has expanded the toolkit for functionalizing the 7-chloroquinoline scaffold under mild conditions. durham.ac.uk This approach generates organometallic intermediates that can react with various electrophiles to produce a library of functionalized quinolines. durham.ac.uk

The following table summarizes common methods used to generate diversity at the 7-position of the quinoline ring.

| Reaction Type | Reagents/Catalysts | Type of Substituent Introduced |

| Suzuki Coupling | Pd catalyst, Boronic acids/esters | Aryl, Heteroaryl |

| Sonogashira Coupling | Pd/Cu catalyst, Terminal alkynes | Alkynyl |

| Ullmann Condensation | Cu catalyst, Phenols/Alcohols | Aryloxy, Alkoxy |

| Buchwald-Hartwig Amination | Pd catalyst, Amines | Arylamino, Alkylamino |

| Negishi Coupling | Pd or Ni catalyst, Organozinc reagents | Alkyl, Aryl |

These transformations underscore the role of the 7-chloro group as a versatile handle for diversification, making 7-chloroquinoline derivatives essential starting materials in medicinal chemistry. nih.govnih.gov

Application as Building Blocks for Complex Heterocyclic Architectures

The defining feature of this compound is its ortho-diamine functionality, which serves as a powerful building block for the construction of complex, fused heterocyclic systems. This structural motif is a classic precursor for annulation reactions, where the two adjacent amino groups react with bifunctional reagents to form a new ring fused to the quinoline core. tandfonline.com

The most common application is the synthesis of imidazo[4,5-c]quinolines, which are structurally analogous to purines and often exhibit significant biological activity. mdpi.comnih.gov The condensation of this compound with various aldehydes, followed by oxidative cyclization, is a direct route to 2-substituted imidazo[4,5-c]quinolines. organic-chemistry.org Similarly, reaction with carboxylic acids or their derivatives (like orthoesters) can yield the corresponding fused imidazole (B134444) ring. mdpi.com This approach has been widely used in the synthesis of potential anticancer agents. nih.gov

Beyond imidazoles, the diamine moiety can be used to construct a variety of other fused heterocycles. The specific architecture of the resulting molecule is determined by the reagent reacted with the diamine. This versatility allows for the creation of diverse polycyclic systems from a single, readily accessible intermediate.

The table below illustrates the types of fused heterocyclic systems that can be generated from an ortho-diamine precursor like this compound.

| Reagent | Resulting Fused Heterocycle |

| Aldehydes (R-CHO) | Imidazo[4,5-c]quinoline |

| Carboxylic Acids (R-COOH) / Orthoesters | Imidazo[4,5-c]quinoline |

| Phosgene / Thiophosgene | Imidazo[4,5-c]quinolin-2-one / -thione |

| Cyanogen Bromide | 2-Aminoimidazo[4,5-c]quinoline |

| α-Dicarbonyl Compounds (e.g., glyoxal) | Pyrazino[2,3-c]quinoline |

| Nitrous Acid (HNO₂) | Triazolo[4,5-c]quinoline |

This capacity for ring formation makes this compound a valuable synthon for accessing novel chemical space and developing complex molecular architectures. nih.gov

Strategies for Diversity-Oriented Synthesis of Quinoline-Based Compound Libraries

Diversity-oriented synthesis (DOS) is a powerful strategy aimed at producing collections of structurally diverse small molecules to explore broad areas of chemical space and accelerate the discovery of new bioactive compounds. cam.ac.uknih.gov this compound is an ideal scaffold for DOS due to its multiple, orthogonally reactive functional groups. A synthetic plan can be devised where different points of the molecule are independently modified, leading to a combinatorial explosion in the number of unique final products from a common starting material. nih.gov

A typical DOS strategy using this intermediate would involve a branching pathway. In one branch, the 7-chloro position is functionalized using a library of boronic acids or amines via cross-coupling reactions, as described in section 6.1. In a parallel branch, the 3,4-diamine moiety is reacted with a library of aldehydes or carboxylic acids to generate a range of fused heterocyclic systems (section 6.2). By combining these two diversification pathways, a large and structurally complex library of quinoline-based compounds can be rapidly assembled.

The key to a successful DOS approach is the use of robust and high-yielding reactions that are tolerant of a wide range of functional groups, allowing for the combinatorial mixing of building blocks. The Friedländer annulation is one such reaction that has been employed for the diversity-oriented synthesis of quinolines. nih.gov

The following table outlines a potential DOS workflow starting from the 7-chloroquinoline core.

| Diversification Point | Reaction Type | Building Block Library | Resulting Structural Diversity |

| Point 1: C7-Position | Suzuki, Buchwald-Hartwig, etc. | Boronic acids, amines, phenols | Variation in aryl, amino, and ether substituents |

| Point 2: C3/C4-Positions | Condensation/Cyclization | Aldehydes, carboxylic acids, dicarbonyls | Fused heterocycles (imidazoles, pyrazines, etc.) |

| Point 3: C4-Amine | Nucleophilic Aromatic Substitution | Aliphatic/Aromatic amines | Varied side chains at the 4-position |

By systematically combining building blocks at each diversification point, DOS strategies enable the efficient generation of novel quinoline derivatives for high-throughput screening and drug discovery programs. elsevierpure.com

Applications in Rational Design of Chemical Probes and Inhibitors

Development of Enzyme and Protein Inhibitors

The rigid bicyclic structure of the 7-chloroquinoline (B30040) core serves as a versatile platform for the synthesis of targeted enzyme and protein inhibitors. By modifying substituents at various positions, researchers can fine-tune the binding affinity and selectivity of these compounds for specific biological targets.

Research on Botulinum Neurotoxin Serotype A Light Chain (BoNT/A LC) Inhibitors

Botulinum neurotoxin serotype A (BoNT/A) is a potent toxin that exerts its lethal effects by cleaving the SNARE protein SNAP-25, which inhibits neurotransmitter release. nih.gov The light chain (LC) of BoNT/A is a zinc metalloprotease and a key target for the development of therapeutic inhibitors. nih.gov Research has identified 4-amino-7-chloroquinoline (ACQ) derivatives as a promising class of small molecule, non-peptidic inhibitors of BoNT/A LC. acs.org

Initial studies revealed that several compounds containing the ACQ substructure, including some antimalarial drugs, demonstrated inhibitory activity against BoNT/A LC. acs.org This led to the development of a refined pharmacophore model to identify new, more potent inhibitors within this structural class. acs.org This research resulted in the identification of four novel inhibitors with IC50 values ranging from 3.2 to 17 μM. acs.org Molecular docking studies suggest that these inhibitors bind in a manner consistent with other identified inhibitors, further validating the structure-based pharmacophore. acs.org

Further research focused on creating structurally simplified analogues of a dual antimalarial and BoNT/A LC inhibitor, bis-aminoquinoline. nih.govacs.org The goal was to enhance ligand efficiency while maintaining or improving inhibitory potency. nih.govacs.org This effort led to the development of new compounds that were more active than the original bis-aminoquinoline against both malaria and BoNT/A LC. nih.gov Notably, compounds designated as 12, 14, and 15 were found to be more potent BoNT/A LC inhibitors than the parent compound. acs.org These new analogues are also metabolically stable and non-toxic, offering new platforms for developing more effective dual-function inhibitors. nih.govacs.org

Table 1: Potency of Selected 4-Amino-7-chloroquinoline Analogues against BoNT/A LC

| Compound | IC50 (μM) |

| Analogue 1 | 3.2 |

| Analogue 2 | <17 |

| Analogue 3 | <17 |

| Analogue 4 | <17 |

| Compound 12 | More potent than bis-aminoquinoline |

| Compound 14 | More potent than bis-aminoquinoline |

| Compound 15 | More potent than bis-aminoquinoline |

Exploration of Src Kinase Inhibition by 7-Chloroquinoline Analogues

Src family kinases are non-receptor tyrosine kinases that play crucial roles in regulating cell growth, differentiation, and survival. frontiersin.org Their deregulated activity is often linked to malignant transformation, making them an important target for cancer therapy. frontiersin.org The quinoline (B57606) scaffold has been explored for its potential to inhibit Src kinase activity.

Research into 8-anilinoimidazo[4,5-g]quinoline-7-carbonitriles has identified potent Src kinase inhibitors. nih.gov In these studies, various aniline substituents and water-solubilizing groups at the C-2 and N-3 positions of the quinoline ring were investigated to optimize inhibitory activity and physicochemical properties. nih.gov The findings indicated that the N-3 position was the most suitable for introducing a water-solubilizing group to enhance the drug-like properties of these inhibitors. nih.gov While this research does not directly involve 7-Chloroquinoline-3,4-diamine, it highlights the adaptability of the quinoline core in designing specific kinase inhibitors.

Studies on Insulin-like Growth Factor-I Receptor (IGF-IR) Inhibitors

The insulin-like growth factor-I receptor (IGF-IR) is a receptor tyrosine kinase that plays a significant role in cancer cell proliferation, survival, and resistance to therapies. mdpi.com Consequently, it has become an attractive target for the development of novel anti-cancer agents. mdpi.com While specific research on this compound as an IGF-IR inhibitor is not prominent, the broader class of quinoline derivatives has been investigated in this context.

The development of small-molecule inhibitors targeting the IGF-IR/IR signaling pathway has shown promise in preclinical models of various cancers. For instance, the pyrrolotriazine compound BMS-754807 is a potent and reversible ATP-competitive tyrosine kinase inhibitor of the IGF-1R/IR family. mdpi.com This inhibitor has demonstrated the ability to suppress cancer cell proliferation and induce apoptosis in vitro and inhibit tumor growth in vivo. mdpi.com The exploration of diverse chemical scaffolds, including those based on quinoline, is a key strategy in the ongoing search for effective and specific IGF-IR inhibitors.

Investigation of Quorum Sensing Modulation and Anti-Virulence Agent Research

Quorum sensing (QS) is a cell-to-cell communication system used by bacteria to coordinate gene expression in a cell-density-dependent manner, often regulating virulence factor production and biofilm formation. nih.gov Interfering with QS, a strategy known as quorum quenching, is a promising anti-virulence approach to combat bacterial infections without exerting selective pressure for antibiotic resistance. nih.gov

The quinoline scaffold is central to the Pseudomonas quinolone signal (pqs) QS system in the pathogenic bacterium Pseudomonas aeruginosa. nih.gov This has led to the investigation of quinoline-based derivatives as potential QS inhibitors. Research has shown that certain novel quinoline-based compounds can act as PqsR inhibitors. nih.gov PqsR is a transcriptional regulator in the pqs system. nih.gov By acting as a competitive antagonist for the ligand-binding domain of PqsR, these compounds can disrupt the QS cascade. nih.gov

One study demonstrated that a particular quinoline-based derivative, referred to as compound 1, effectively suppressed the expression of QS-related genes in P. aeruginosa PAO1 with an IC50 of 20.22 μmol L-1. nih.gov This inhibition led to a concentration-dependent reduction in the production of virulence factors such as pyocyanin, elastase, total protease, and rhamnolipid. nih.gov Furthermore, this compound was shown to synergistically inhibit bacterial growth and suppress biofilm formation when combined with tetracycline. nih.gov These findings underscore the potential of quinoline derivatives as anti-virulence agents for treating P. aeruginosa infections. nih.gov

Research into Corrosion Inhibition Properties of Quinoline Hybrids

The 7-chloroquinoline moiety has also been investigated for its potential in industrial applications, specifically as a corrosion inhibitor for metals. Organic compounds containing heteroatoms like nitrogen, as found in the quinoline ring, are effective at protecting metals from corrosion in acidic environments. electrochemsci.org

A study on the corrosion inhibition of mild steel in a sulphuric acid solution by N'-(7-chloroquinolin-4-yl)-N,N-diethyl-pentane-1,4-diamine (CDPD) demonstrated significant protective effects. electrochemsci.org The inhibitor achieved a high efficiency of 98.9% at a concentration of 4×10-4 M. electrochemsci.org Electrochemical studies, including Tafel polarization and electrochemical impedance spectroscopy (EIS), revealed that CDPD acts as a mixed-type inhibitor, suppressing both anodic and cathodic reactions. electrochemsci.org This indicates that the inhibitor reduces both the dissolution of the metal and the hydrogen evolution reaction. electrochemsci.org

The adsorption of the CDPD molecules onto the mild steel surface was found to follow the Langmuir adsorption isotherm. electrochemsci.org This suggests the formation of a protective monolayer on the metal surface. Scanning electron microscopy (SEM) studies confirmed that the steel surface was significantly less rough in the presence of the inhibitor. electrochemsci.org Furthermore, contact angle measurements indicated that the inhibitor imparts a hydrophobic nature to the steel surface, which helps in repelling the corrosive aqueous medium. electrochemsci.org

Table 2: Corrosion Inhibition Efficiency of CDPD at Different Concentrations

| Concentration (M) | Inhibition Efficiency (%) |

| 1x10-4 | 93.5 |

| 2x10-4 | 96.2 |

| 3x10-4 | 97.8 |

| 4x10-4 | 98.9 |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 7-chloroquinoline-3,4-diamine, and what analytical methods validate its purity?